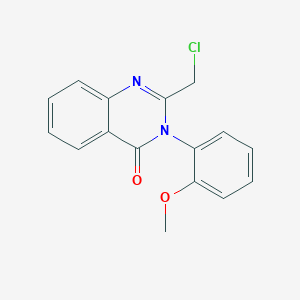

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one (CMQ) is a synthetic compound that has been used in scientific research in recent years. It is a member of the quinazolinone family, a group of compounds that are known to have a variety of biochemical and physiological effects. CMQ has been used in a range of experiments due its ability to modulate various cellular processes and to interact with numerous proteins and enzymes.

科学的研究の応用

Medicinal Chemistry and Bioactivity

Quinazoline-4(3H)-ones, such as 2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4(3H)-one, are a significant class of heterocyclic compounds known for their biological activities. Quinazolines have been extensively studied for their medicinal properties, particularly as potential agents against various diseases. These compounds have shown a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, creating new potential medicinal agents. Notably, some quinazoline derivatives have demonstrated inhibitory effects on Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, indicating their potential as antibacterial agents (Tiwary et al., 2016).

Optoelectronic Applications

In addition to their medicinal applications, quinazoline derivatives have been researched for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Quinazolines, including derivatives like this compound, have been used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These compounds have also shown potential as nonlinear optical materials and colorimetric pH sensors. Furthermore, quinazoline-based iridium complexes represent high-efficiency phosphorescent materials for OLEDs. Pyrimidine derivatives with quinazoline components have been explored as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Synthesis and Chemical Insights

The synthesis of quinazolines, including this compound, has been a focus of research due to their significant pharmacological properties. Researchers have been exploring eco-friendly, mild, and atom-efficient multi-component synthetic strategies for quinazoline derivatives. These studies aim to provide a better understanding of the synthesis process and to develop more promising synthetic approaches for these compounds. The versatility and broad range of biological properties of quinazolines make them an important target in medicinal and chemical research (Faisal & Saeed, 2021).

特性

IUPAC Name |

2-(chloromethyl)-3-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOBEYWUKDBJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2784031.png)

![N-[1-(2-Naphthalenyl)ethyl]formamide](/img/structure/B2784032.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784037.png)